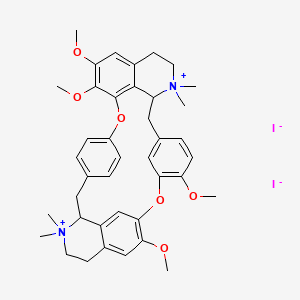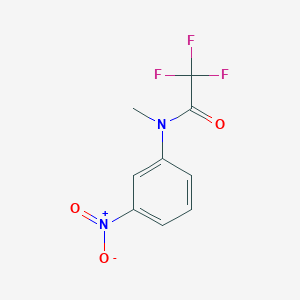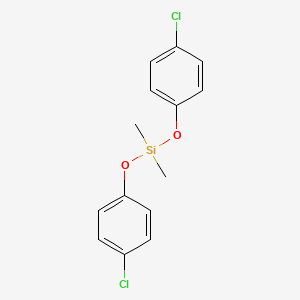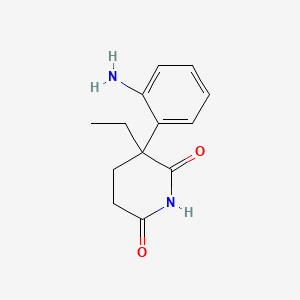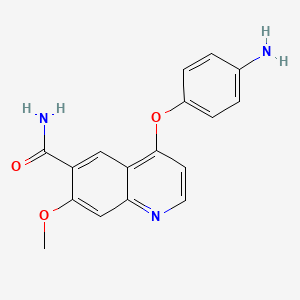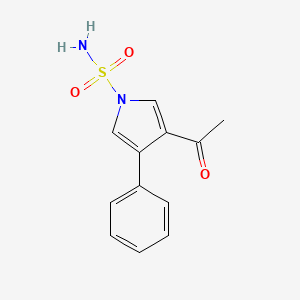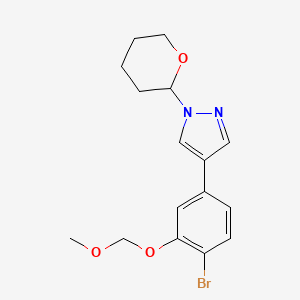![molecular formula C9H9BO5 B13984139 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid typically involves the reaction of 1,3-dihydrobenzo[c][1,2]oxaborol with acetic acid derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction conditions may include temperatures ranging from 0°C to 50°C and the use of catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group in the benzoxaborole ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzoxaboroles .
Wissenschaftliche Forschungsanwendungen
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being studied for its anti-inflammatory and antimicrobial properties, particularly in the treatment of skin conditions like psoriasis and atopic dermatitis.
Wirkmechanismus
The mechanism of action of 2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, it can inhibit phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response. By inhibiting PDE4, the compound reduces the production of pro-inflammatory cytokines, thereby exerting its anti-inflammatory effects . The boron atom in the benzoxaborole ring plays a crucial role in binding to the active site of the enzyme, enhancing the compound’s inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a PDE4 inhibitor for the treatment of atopic dermatitis.
AN2728: A phenoxy benzoxaborole with potent anti-inflammatory activity.
Compd2: A benzoxaborole derivative with similar inhibitory effects on PDE4.
Uniqueness
2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid is unique due to its specific structural features, such as the acetic acid moiety attached to the benzoxaborole ring. This structural modification enhances its solubility and bioavailability compared to other benzoxaborole compounds .
Eigenschaften
Molekularformel |
C9H9BO5 |
|---|---|
Molekulargewicht |
207.98 g/mol |
IUPAC-Name |
2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C9H9BO5/c11-9(12)5-14-7-1-2-8-6(3-7)4-15-10(8)13/h1-3,13H,4-5H2,(H,11,12) |
InChI-Schlüssel |
ITNJYUKBRYRMMG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2)OCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)

![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)

